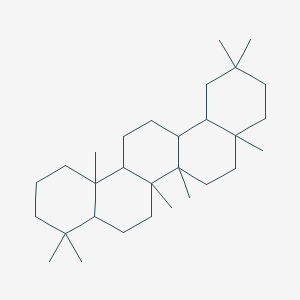

18alpha(H)-OLEANANE

Beschreibung

Eigenschaften

IUPAC Name |

4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-25(2)16-17-27(5)18-19-29(7)21(22(27)20-25)10-11-24-28(6)14-9-13-26(3,4)23(28)12-15-30(24,29)8/h21-24H,9-20H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKUCWWHVTTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Plant-Derived Extraction

From angiosperms, 18α(H)-oleanane is isolated through solvent extraction (e.g., hexane or dichloromethane) and column chromatography. For example, triterpenoids extracted from Fatsia polycarpa Hayata undergo acetylation or lactonization to yield derivatives, though direct isolation of 18α(H)-oleanane remains challenging due to low natural abundance.

Petroleum Biomarker Recovery

In crude oils, 18α(H)-oleanane is identified via gas chromatography-mass spectrometry (GC-MS). The Oleanane Index (OI = 18α(H)-oleanane / [18α(H)-oleanane + C₃₀αβ-hopane]) ≥ 0.30 indicates Tertiary-age source rocks, as demonstrated in Niger Delta oils. Table 1 summarizes key GC-MS parameters for detection.

| Parameter | Value/Description | Source |

|---|---|---|

| Detection Method | GC-MS (m/z 191 fragment) | |

| OI Threshold | >0.30 (Tertiary source rocks) | |

| Retention Time | ~20–25 min (HP-5 column) |

Chemical Synthesis Approaches

Direct synthesis of 18α(H)-oleanane is non-trivial, but derivatives are often accessible via targeted modifications of oleanolic acid or related triterpenoids.

Lactonization Reactions

Oleanolic acid derivatives undergo lactonization under acidic conditions. For example, reacting 3-oxooleanolic acid with bismuth trifluoromethanesulfonate (Bi(OTf)₃) in dichloromethane yields 3-oxo-18α-olean-28,13β-olide, where X-ray crystallography confirms inversion at C18 (18α configuration).

Reaction Conditions :

Oxidation and Rearrangement

Oxidizing oleanolic acid derivatives with magnesium monoperoxyphthalate (MMPP) in acetonitrile generates δ-hydroxy-γ-lactones. For example, 3β-acetoxyoleanolic acid reacts with MMPP (2.0 equiv) to form the corresponding lactone (88% yield).

Table 2: MMPP Oxidation of Oleanolic Acid Derivatives

| Substrate | MMPP (equiv) | Time (h) | Product Yield (%) |

|---|---|---|---|

| 3-Oxooleanolic acid | 2.0 | 5 | 85 |

| 3β-Acetoxyoleanolic acid | 2.0 | 8 | 88 |

| 3β-Trifluoroacetoxy | 2.6 | 24 | 98 |

Derivatization and Functionalization

Modifying 18α(H)-oleanane or related triterpenoids enhances bioactivity or stability.

Acetylation

Fatsicarpain D (a natural oleanane) reacts with acetic anhydride in pyridine to yield 3-acetoxy derivatives. This method preserves the oleanane core while introducing functional groups.

Table 3: Acetylation Conditions

| Substrate | Reagent/Conditions | Product Yield (%) |

|---|---|---|

| Fatsicarpain D | Ac₂O, pyridine, 50°C | 91 |

| 3α-Hydroxyolean-11-en-28,13β-olide | Ac₂O, pyridine, 50°C | 90 |

Epoxidation and Rearrangement

Epoxidation of oleanolic acid derivatives followed by acid-mediated rearrangement generates C-ring ketones. For example, epoxidation of 3β-acetoxyoleanolic acid yields a C12 ketone, enabling further functionalization.

Analytical Detection and Validation

Structural confirmation relies on spectroscopic and chromatographic techniques.

NMR and X-Ray Crystallography

Analyse Chemischer Reaktionen

Arten von Reaktionen: 18alpha(H)-OLEANAN kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, was zur Umwandlung von Carbonylgruppen in Hydroxylgruppen führen kann.

Substitution: Der Austausch einer funktionellen Gruppe durch eine andere, wie z. B. der Austausch eines Wasserstoffatoms durch ein Halogen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierungsreaktionen können Reagenzien wie Brom oder Chlor unter bestimmten Bedingungen verwenden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxyllierten Derivaten führen, während die Reduktion Alkohole erzeugen kann.

4. Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer für die Synthese anderer komplexer Triterpenoide.

Biologie: Untersucht auf seine Rolle bei pflanzlichen Abwehrmechanismen und sein Potenzial als bioaktive Verbindung.

Medizin: Untersucht auf seine entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften.

Industrie: Wird aufgrund seiner potenziellen gesundheitlichen Vorteile in der Formulierung von Naturprodukten und Kosmetika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 18alpha(H)-OLEANAN beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es kann seine Wirkungen ausüben, indem es die Aktivität von Enzymen, Rezeptoren und Signalwegen moduliert, die an Entzündungen, Zellproliferation und mikrobiellem Wachstum beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischem biologischem Kontext variieren.

Ähnliche Verbindungen:

Beta-Amyrin: Ein weiteres Triterpenoid mit ähnlicher Struktur, aber unterschiedlicher Stereochemie.

Lupeol: Ein Triterpenoid mit einer anderen Ringstruktur, aber ähnlichen biologischen Aktivitäten.

Ursan: Ein Triterpenoid mit einem ähnlichen Grundgerüst, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit: 18alpha(H)-OLEANAN ist einzigartig aufgrund seiner spezifischen Stereochemie und des Vorhandenseins bestimmter funktioneller Gruppen, die ihm besondere biologische Aktivitäten verleihen. Seine Fähigkeit, verschiedene chemische Modifikationen zu durchlaufen, macht es außerdem zu einer vielseitigen Verbindung für Forschungs- und Industrieanwendungen.

Wissenschaftliche Forschungsanwendungen

Geological Applications

1. Biomarker in Petroleum Geochemistry

- Age Indicator : 18alpha(H)-oleanane is widely recognized as a reliable biomarker for determining the age of petroleum sources. Its presence in crude oil indicates that the hydrocarbons are derived from Tertiary age source rocks, primarily from angiosperms. The oleanane index (the ratio of this compound to the total of this compound and C30αβ-hopane) is utilized to assess the thermal maturity and age of source rocks. Values above 0.30 suggest a Tertiary origin, while lower values indicate older deposits .

- Source Rock Correlation : The compound aids in correlating oil samples with their source rocks, providing insights into the organic matter input during petroleum formation. Its stability under geological conditions makes it an excellent candidate for tracing oil migration paths and understanding depositional history .

- Paleoenvironmental Studies : The presence of this compound in sedimentary records helps reconstruct past ecological conditions and vegetation types, thus contributing to paleoenvironmental studies .

2. Case Studies

- A study conducted on crude oil from the Niger Delta revealed the presence of this compound, which provided diagnostic evidence regarding the age and organic matter source within the samples analyzed. The Oleanane indices ranged from 0.32 to 1.03, confirming their Tertiary age origin .

- Research in the Eastern Venezuelan Basin highlighted how the presence of this biomarker correlates with terrestrial organic input, reinforcing its reliability as an age indicator for petroleum systems .

Biological Applications

1. Pharmacological Potential

- Anti-inflammatory and Anti-cancer Properties : Research indicates that derivatives of oleanane exhibit significant biological activities, including anti-inflammatory and cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can suppress inflammation and oxidative stress, making them potential candidates for therapeutic applications .

- Mechanisms of Action : Synthetic oleanane triterpenoids have been shown to induce apoptosis in cancer cells at higher concentrations while demonstrating cytoprotective effects at lower doses. They have been studied for their role in treating neurodegenerative diseases and other inflammatory conditions .

2. In Vitro Studies

- Various bioassays have demonstrated that oleanane derivatives can inhibit hepatitis B surface antigens and exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . These findings underscore the potential of oleanane derivatives in developing new therapeutic agents.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Insights |

|---|---|---|

| Geological Studies | Age determination of petroleum sources | Oleanane indices indicate Tertiary age origins |

| Oil-source rock correlation | Stability aids in tracing oil migration paths | |

| Paleoenvironmental reconstructions | Helps understand historical vegetation types | |

| Biological Research | Anti-inflammatory treatments | Derivatives show significant anti-inflammatory effects |

| Cancer treatment potential | Induce apoptosis in cancer cells at higher doses | |

| Antimicrobial activity | Effective against various bacterial pathogens |

Wirkmechanismus

The mechanism of action of 18alpha(H)-OLEANANE involves its interaction with various molecular targets and pathways. It may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in inflammation, cell proliferation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

18α(H)- vs. 18β(H)-Oleanane

- 18α(H)-Oleanane : The C-18 methyl group is oriented downward (α-configuration).

- 18β(H)-Oleanane : The C-18 methyl group is oriented upward (β-configuration).

Both isomers share the same molecular formula but differ in stereochemistry, leading to distinct chromatographic retention times and mass spectral fragmentation patterns .

Oleanane vs. Hopanes

Analytical Challenge : The shared m/z 191 fragment complicates differentiation between oleanane and hopanes in GCMS analysis. Distinguishing them requires additional techniques such as GCMS-MS or coinjection with standards .

Geochemical Significance and Ratios

Abundance Relative to Hopanes

Geological Occurrence

| Compound | Typical Age Association | Anomalous Occurrences |

|---|---|---|

| 18α(H)-Oleanane | Late Cretaceous/Tertiary | Early Mississippian (359–345 Ma) |

| C₃₀ Hopane | Pre-Jurassic to Present | N/A |

The presence of 18α(H)-oleanane in pre-Cretaceous samples (e.g., Anadarko Basin, Oklahoma) suggests either:

An earlier divergence of angiosperms from gymnosperms than previously proposed .

Alternative biological sources, such as precursor compounds in non-angiosperm organisms .

Source Organisms

Stability and Preservation

Los Manueles Field, Venezuela

- Oils here show mixed marine (hopanes) and terrigenous (18α(H)-oleanane) inputs. The V/Ni ratio and V/(V+Ni) align with regional fields, but 18α(H)-oleanane uniquely signals angiosperm contributions .

Anadarko Basin, Oklahoma

- 18α(H)-Oleanane in Mississippian samples challenges Cretaceous angiosperm origins, prompting reevaluation of plant evolution timelines .

Data Tables

Table 1: Key Ratios in Mixed-Source Oils

| Ratio | Value | Interpretation | Source |

|---|---|---|---|

| Oleanane/C₃₀ hopane | 0.15 | Minor terrigenous input | Venezuela |

| C₂₉/C₃₀ hopane | 0.63 | Marine dominance | Venezuela |

Table 2: Structural Comparison of Pentacyclic Triterpenoids

| Parameter | 18α(H)-Oleanane | C₃₀ Hopane |

|---|---|---|

| Methyl Orientation | Downward (C-18) | Variable (C-30) |

| Diagnostic Application | Terrigenous input | Marine conditions |

Biologische Aktivität

18alpha(H)-Oleanane is a pentacyclic triterpenoid that has garnered attention for its diverse biological activities and its role as a biomarker in geological studies. This compound is synthesized through the mevalonate pathway in plants, leading to its identification in various natural sources, particularly angiosperms. This article delves into the biological activities of this compound, including its anti-inflammatory and anti-cancer properties, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a specific methyl orientation in its pentacyclic structure. It is synthesized from farnesyl pyrophosphate through a series of enzymatic reactions that culminate in the formation of squalene, which then cyclizes into various triterpenoids, including this compound. The compound's stability under geological conditions makes it a reliable biomarker for understanding past ecological conditions and plant evolution .

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in the context of chronic inflammatory diseases where such compounds can provide therapeutic benefits.

Anti-Cancer Effects

This compound has been studied for its potential cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in human cancer cells, suggesting mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways . The compound's ability to combat drug-resistant cancer cells further highlights its potential as an adjunctive treatment in oncology.

Case Study: Cytotoxic Activity

A recent study explored the cytotoxic activity of oleanane derivatives, including this compound, against multiple cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in Doxorubicin-resistant cells, showcasing their potential to overcome common challenges in cancer treatment .

Table: Summary of Biological Activities of this compound

| Activity | Mechanism | Evidence |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various in vitro studies |

| Anti-cancer | Induction of apoptosis; cell cycle arrest | Cytotoxicity against multiple cancer cell lines |

| Cytotoxic effects | Targeting drug-resistant cancer cells | Studies demonstrating reduced viability |

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : It affects the progression of the cell cycle, particularly in tumor cells, which can enhance the efficacy of existing chemotherapeutic agents.

- Cytokine Modulation : By modulating cytokine levels, this compound can help mitigate inflammatory responses associated with various diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.